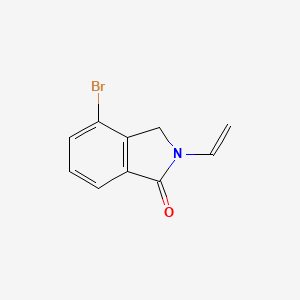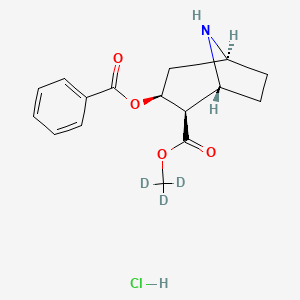
Norcocaine-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norcocaine-d3 Hydrochloride is a pharmacologically active urinary metabolite of the popular recreational drug cocaine. It is a stable-labeled internal standard used for isotope dilution methods in cocaine testing by gas chromatography or liquid chromatography for clinical toxicology, urine drug testing, or forensic analysis .
准备方法
Synthetic Routes and Reaction Conditions
Norcocaine-d3 Hydrochloride is typically synthesized from cocaine. The synthesis involves the demethylation of cocaine to produce norcocaine, which is then labeled with deuterium to form Norcocaine-d3. The final step involves converting Norcocaine-d3 to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to certify the compound as a reference material .
化学反应分析
Types of Reactions
Norcocaine-d3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert Norcocaine-d3 into its corresponding N-oxide.
Reduction: Reduction reactions can potentially convert Norcocaine-d3 back to its precursor forms.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of Norcocaine-d3, and various substituted analogs .
科学研究应用
Norcocaine-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the detection and quantification of cocaine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways of cocaine.
Medicine: Utilized in clinical toxicology to monitor cocaine use and its effects.
Industry: Applied in forensic analysis to detect cocaine in biological samples.
作用机制
Norcocaine-d3 Hydrochloride exerts its effects by inhibiting voltage-gated sodium channels, similar to cocaine. This inhibition halts the propagation of electrical impulses, leading to its local anesthetic properties. Additionally, it impacts neurotransmission by hindering the reuptake of monoamines, particularly dopamine, from the synaptic cleft. This results in an excess of dopamine available for postsynaptic activation, contributing to the compound’s pharmacological effects .
相似化合物的比较
Similar Compounds
Cocaine: The parent compound from which Norcocaine-d3 is derived.
Benzoylecgonine: Another major metabolite of cocaine.
Ecgonine Methyl Ester: A primary metabolite of cocaine.
Cocaethylene: Formed when cocaine is consumed with alcohol.
Uniqueness
Norcocaine-d3 Hydrochloride is unique due to its stable isotopic labeling, which makes it an ideal internal standard for analytical methods. This labeling allows for precise quantification and detection in various biological matrices, distinguishing it from other cocaine metabolites .
属性
分子式 |
C16H20ClNO4 |
|---|---|
分子量 |
328.80 g/mol |
IUPAC 名称 |
trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H19NO4.ClH/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10;/h2-6,11-14,17H,7-9H2,1H3;1H/t11-,12+,13-,14+;/m0./s1/i1D3; |
InChI 键 |
RIPPXFWUYXTRNJ-OGWVNHEBSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3.Cl |
规范 SMILES |
COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
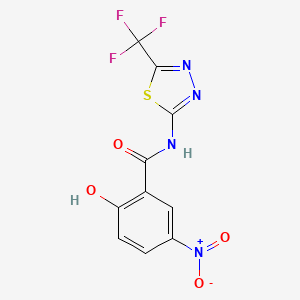
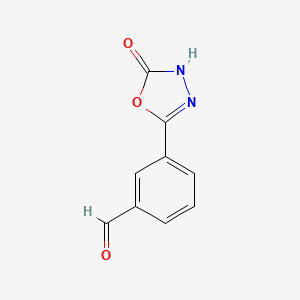
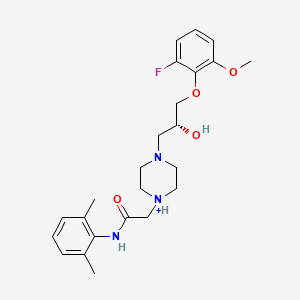
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
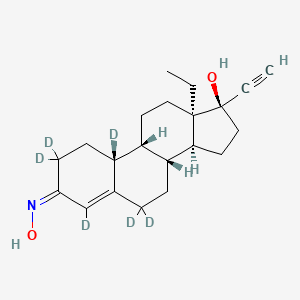
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
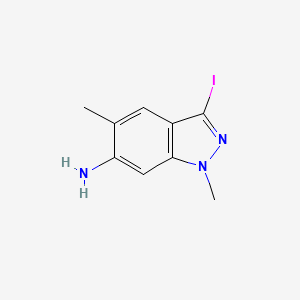
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
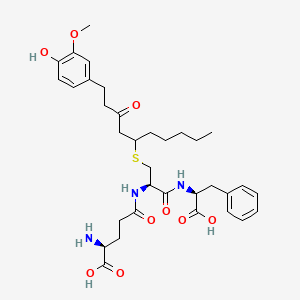
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
